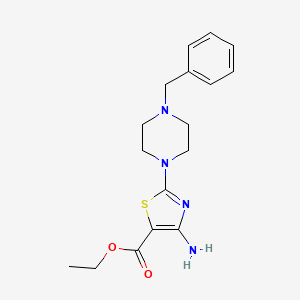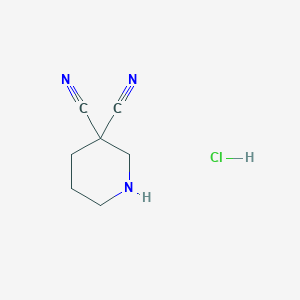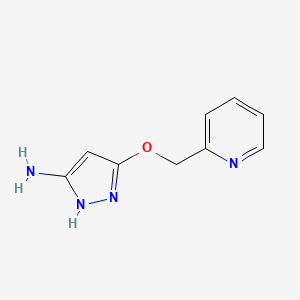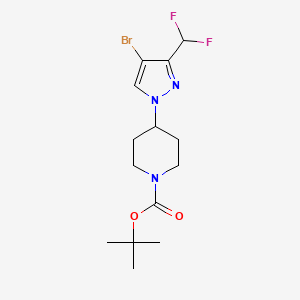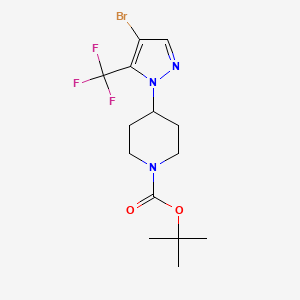![molecular formula C28H40N6O10S B1405757 Citrate de 5-(2-éthoxy-5-[(4-méthylpipérazin-1-yl)sulfonyl]phényl)-1-méthyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1983937-87-6](/img/structure/B1405757.png)
Citrate de 5-(2-éthoxy-5-[(4-méthylpipérazin-1-yl)sulfonyl]phényl)-1-méthyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine
Vue d'ensemble
Description
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate is a useful research compound. Its molecular formula is C28H40N6O10S and its molecular weight is 652.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de la dysfonction érectile
Le citrate de sildénafil est largement connu pour son rôle d'inhibiteur sélectif et réversible puissant de la phosphodiestérase de type 5 (PDE5), qui est responsable de l'hydrolyse du monophosphate de guanosine cyclique (GMPc). Cette action est particulièrement efficace dans le traitement de la dysfonction érectile (DE), où elle contribue à maintenir une érection en augmentant le flux sanguin vers le pénis .
Recherche cardiovasculaire
En raison de ses effets vasodilatateurs, le sildénafil a été étudié pour ses avantages potentiels dans le traitement de conditions telles que le phénomène de Raynaud et l'hypertension artérielle pulmonaire. Il agit en relaxant les cellules musculaires lisses des parois des vaisseaux sanguins, ce qui peut contribuer à réduire la pression artérielle et à améliorer le flux sanguin .
Troubles neurologiques
Des recherches ont montré que le sildénafil pouvait avoir des effets thérapeutiques dans des conditions neurologiques telles que la maladie d'Alzheimer et la dépression. La capacité du médicament à moduler les niveaux de GMPc pourrait potentiellement influencer la signalisation neuronale et la neuroplasticité .
Santé gastro-intestinale
Le sildénafil a été étudié pour son potentiel à aider à la cicatrisation des ulcères gastriques et au traitement de la colite. Son mécanisme implique la modulation du GMPc, qui joue un rôle dans la protection de la muqueuse gastro-intestinale et la réduction de l'inflammation .
Fonction rénale
Dans le domaine de la néphrologie, le sildénafil est étudié pour sa capacité à traiter des affections telles que la néphropathie. En affectant les niveaux de GMPc, il peut contribuer à améliorer la fonction rénale et à protéger contre les dommages rénaux .
Santé reproductive
Outre son utilisation dans la santé sexuelle masculine, la crème de sildénafil est actuellement en développement clinique de phase 2 pour le traitement du trouble de l'excitation sexuelle féminine (TESF). Le TESF se caractérise par une diminution de la sensation et une réduction de l'engorgement génital, où le sildénafil vise à améliorer l'excitation et la lubrification .
Analyse Biochimique
Biochemical Properties
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate plays a crucial role in biochemical reactions. It interacts with enzymes such as phosphodiesterases, particularly phosphodiesterase type 5 (PDE5). This interaction inhibits the enzyme’s activity, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. The compound also interacts with proteins involved in signal transduction pathways, enhancing its biochemical significance .
Cellular Effects
The effects of 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate on various cell types are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cGMP. This modulation affects gene expression and cellular metabolism, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate exerts its effects by binding to the active site of PDE5. This binding inhibits the enzyme’s activity, preventing the breakdown of cGMP. The increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various target proteins, resulting in physiological effects such as vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of cGMP levels and associated cellular processes .
Dosage Effects in Animal Models
The effects of 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate vary with different dosages in animal models. At low doses, the compound effectively modulates cGMP levels without significant adverse effects. At higher doses, toxic effects such as hypotension and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .
Subcellular Localization
The subcellular localization of 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE5 and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its biochemical efficacy .
Propriétés
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4,7-dihydropyrazolo[4,3-d]pyrimidine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O3S.C6H8O7/c1-5-7-18-21-19(27(4)25-18)15-23-22(24-21)17-14-16(8-9-20(17)31-6-2)32(29,30)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,23,24);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXSQPVMPILNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)
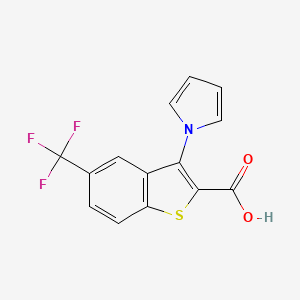
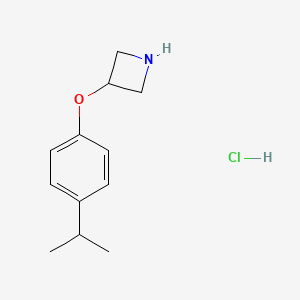
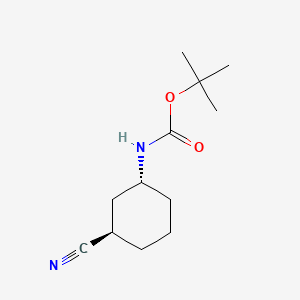

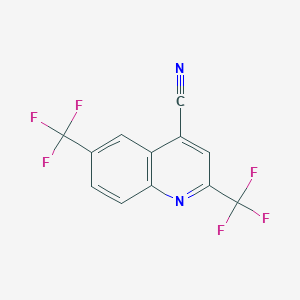

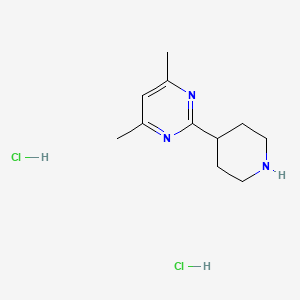
![2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1405686.png)
